N-(diphenylacetyl)glutamic acid

Description

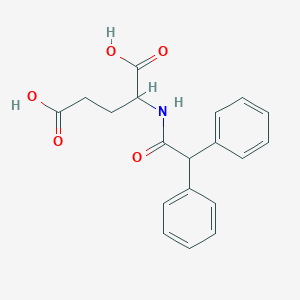

N-(Diphenylacetyl)glutamic acid is a synthetic glutamic acid derivative characterized by the substitution of the amino group with a diphenylacetyl moiety. This modification introduces two phenyl rings, significantly altering its physicochemical and biological properties compared to native glutamic acid.

Properties

Molecular Formula |

C19H19NO5 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

2-[(2,2-diphenylacetyl)amino]pentanedioic acid |

InChI |

InChI=1S/C19H19NO5/c21-16(22)12-11-15(19(24)25)20-18(23)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,20,23)(H,21,22)(H,24,25) |

InChI Key |

WNURILRAGNSXEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylacetyl)glutamic acid typically involves the acylation of glutamic acid with diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve glutamic acid in a suitable solvent, such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add diphenylacetyl chloride to the reaction mixture while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylacetyl)glutamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The diphenylacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

- Oxidation may yield oxides or hydroxylated derivatives.

- Reduction may produce amines or alcohols.

- Substitution can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-(diphenylacetyl)glutamic acid has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe to study enzyme-substrate interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(diphenylacetyl)glutamic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

- Glutamic Acid Backbone : Retains the pentanedioic acid structure, enabling interactions with biological targets via carboxylate groups.

Comparison with Structural Analogs

N-Acetylglutamic Acid

Structure: Substitution of the amino group with an acetyl group (CH₃CO-) . Properties:

- Molecular Formula: C₇H₁₁NO₅ (vs. C₁₉H₁₉NO₅ for N-(diphenylacetyl)glutamic acid).

- Solubility : Higher aqueous solubility due to reduced hydrophobicity.

- Applications : Laboratory reagent, intermediate in peptide synthesis .

Key Difference : The acetyl group lacks aromaticity, resulting in weaker hydrophobic interactions compared to diphenylacetyl derivatives.

Phenylacetylglutamine

Structure : Glutamine derivative with a phenylacetyl (C₆H₅CH₂CO-) group .

Properties :

- Molecular Formula : C₁₃H₁₆N₂O₅.

- Biological Role: Metabolite in mammalian systems; antimicrobial activity reported in related thiourea derivatives .

Indole-3-Acetylglutamate

Structure : Glutamic acid conjugated with indole-3-acetyl, a plant auxin metabolite .

Properties :

- Molecular Formula : C₁₅H₁₆N₂O₅.

- Key Difference: The indole ring introduces hydrogen-bonding capability, distinct from the purely hydrophobic diphenylacetyl group.

N-Methylglutamic Acid

Structure: Methylation of the amino group (CH₃-) . Properties:

- Molecular Formula: C₆H₁₁NO₄.

- Role : NMDA receptor modulation; altered receptor affinity compared to glutamic acid.

Comparison : Methylation reduces steric bulk compared to diphenylacetylation, favoring different receptor interactions.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Hydrophobicity and Binding : The diphenylacetyl group in this compound likely enhances binding to hydrophobic receptor sites, as seen in PD123319’s antagonism of angiotensin II receptors .

- Synthetic Utility : Diphenylacetylation is a common strategy to improve metabolic stability and target affinity in drug design, as demonstrated in thiourea derivatives with antimicrobial activity .

- Limitations : The steric bulk of diphenylacetyl may reduce solubility, necessitating formulation adjustments for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.